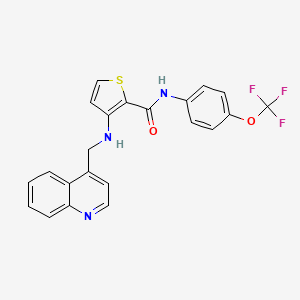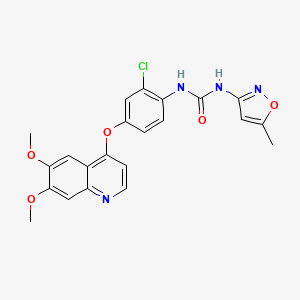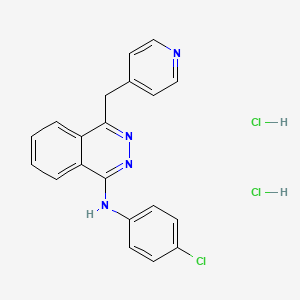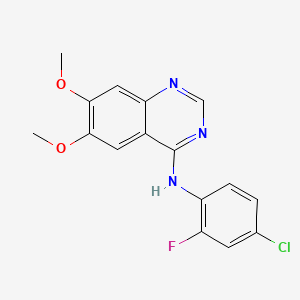![molecular formula C29H32N4O4S2 B1683904 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide CAS No. 845932-30-1](/img/structure/B1683904.png)
3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide
Overview
Description
KU59403 is a potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, which plays a crucial role in the DNA damage response. ATM kinase signals DNA double-strand breaks to cell-cycle arrest via p53 and DNA repair mechanisms. KU59403 has shown significant potential in preclinical evaluations for its ability to enhance the cytotoxicity of DNA-damaging agents in cancer cells .
Preparation Methods
The synthesis of KU59403 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
KU59403 undergoes several types of chemical reactions, primarily focusing on its interaction with DNA-damaging agents. The compound enhances the cytotoxicity of topoisomerase I and II poisons such as camptothecin, etoposide, and doxorubicin . These reactions typically occur under specific conditions that promote the inhibition of ATM kinase activity, leading to increased DNA damage and cell death in cancer cells. The major products formed from these reactions are the damaged DNA and the subsequent apoptotic cell death of the cancer cells .
Scientific Research Applications
KU59403 has been extensively studied for its applications in cancer research. It has shown significant potential in enhancing the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to DNA-damaging agents . The compound has been tested in various cancer cell lines, including colon cancer, breast cancer, and osteosarcoma, demonstrating its broad-spectrum activity . Additionally, KU59403 has been evaluated in animal models, where it has shown good tissue distribution and significant chemosensitization without major toxicity . These findings support its potential use in clinical settings for cancer treatment.
Mechanism of Action
KU59403 exerts its effects by inhibiting the ATM kinase, which is a key regulator of the DNA damage response. By inhibiting ATM kinase, KU59403 prevents the activation of downstream signaling pathways involved in DNA repair and cell-cycle arrest . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The molecular targets of KU59403 include the ATM kinase itself and the associated DNA repair proteins that are regulated by ATM .
Comparison with Similar Compounds
KU59403 is unique among ATM inhibitors due to its high potency, selectivity, and solubility, which make it suitable for advanced preclinical evaluation . Similar compounds include other ATM inhibitors such as KU55933 and KU60019, which also target the ATM kinase but may differ in their potency, selectivity, and pharmacokinetic properties . KU59403 stands out for its ability to achieve good tissue distribution and significant chemosensitization in vivo without major toxicity, making it a promising candidate for further development .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZKDYAYJSSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



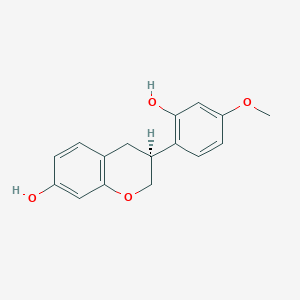
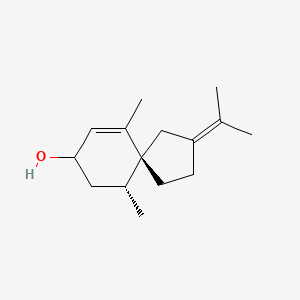
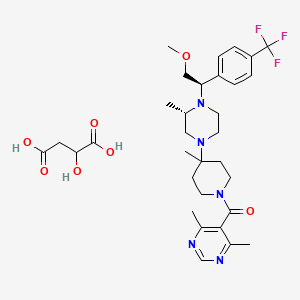
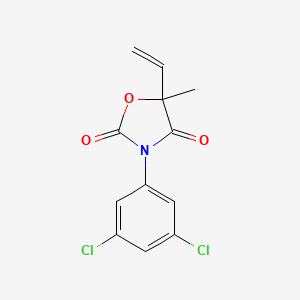

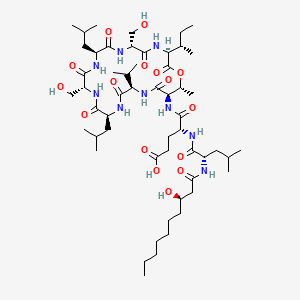
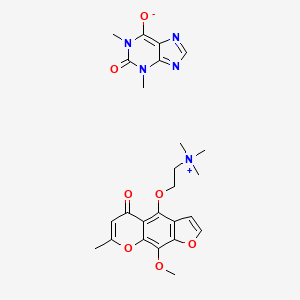
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
